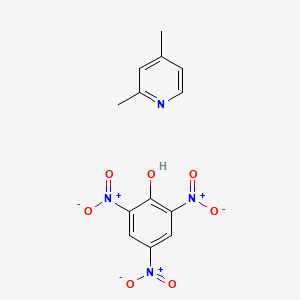

2,4-Dimethylpyridine; 2,4,6-trinitrophenol

Description

2,4-Dimethylpyridine: is an organic compound with the molecular formula C₇H₉NThis compound is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications .

2,4,6-Trinitrophenol: , commonly known as picric acid, is an organic compound with the molecular formula C₆H₃N₃O₇. It is a yellow crystalline solid that is highly explosive and has been used historically in munitions and as a dye. Picric acid is also known for its antiseptic properties .

Properties

CAS No. |

4846-51-9 |

|---|---|

Molecular Formula |

C13H12N4O7 |

Molecular Weight |

336.26 g/mol |

IUPAC Name |

2,4-dimethylpyridine;2,4,6-trinitrophenol |

InChI |

InChI=1S/C7H9N.C6H3N3O7/c1-6-3-4-8-7(2)5-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3;1-2,10H |

InChI Key |

AVZCDYIYBGNXGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

2,4-Dimethylpyridine: can be synthesized through the alkylation of pyridine. One common method involves the reaction of 4-methylpyridine with methanol in the presence of a potassium-modified nickel/alumina catalyst. This reaction yields 2,4-dimethylpyridine with high selectivity and conversion rates .

2,4,6-Trinitrophenol: is typically prepared by nitrating phenol. The process involves the sulfonation of phenol with concentrated sulfuric acid, followed by nitration with concentrated nitric acid. This method produces picric acid with high efficiency .

Chemical Reactions Analysis

2,4-Dimethylpyridine: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Substitution: It can participate in electrophilic substitution reactions, such as nitration and halogenation.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

2,4,6-Trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes:

Reduction: It can be reduced to form aminophenols.

Substitution: It can react with bases to form picrate salts.

Explosive Decomposition: It decomposes explosively under certain conditions.

Scientific Research Applications

2,4-Dimethylpyridine: is used in:

Chemistry: As a solvent and reagent in organic synthesis.

Biology: In the synthesis of biologically active compounds.

Industry: As an intermediate in the production of agrochemicals and pharmaceuticals.

2,4,6-Trinitrophenol: has applications in:

Forensic Research: Used in the detection of explosives.

Environmental Science: Studied for its impact on water pollution.

Medicine: Historically used as an antiseptic and in burn treatments.

Mechanism of Action

2,4-Dimethylpyridine: acts primarily as a nucleophile in chemical reactions, participating in various substitution and coupling reactions. Its methyl groups influence its reactivity and stability in these reactions .

2,4,6-Trinitrophenol: exerts its effects through its strong electron-withdrawing nitro groups, which make it highly reactive. Its explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .

Comparison with Similar Compounds

2,4-Dimethylpyridine: is similar to other dimethylpyridines, such as 2,3-dimethylpyridine and 2,5-dimethylpyridine. its unique positioning of methyl groups at the 2 and 4 positions gives it distinct reactivity and applications .

2,4,6-Trinitrophenol: can be compared to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. Its three nitro groups make it more explosive and reactive compared to its counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.